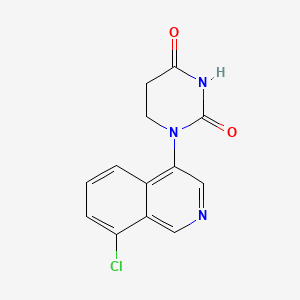
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Pyrimidinedione Formation: The chlorinated isoquinoline can then be reacted with urea or a substituted urea under acidic or basic conditions to form the pyrimidinedione ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinoline derivative, while reduction could produce a dihydroisoquinoline compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
類似化合物との比較
Similar Compounds
1-(8-Bromo-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a bromo group instead of a chloro group.
1-(8-Methyl-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(8-Chloro-4-isoquinolinyl)dihydro-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C13H10ClN3O2 |
|---|---|
分子量 |
275.69 g/mol |
IUPAC名 |
1-(8-chloroisoquinolin-4-yl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-3-1-2-8-9(10)6-15-7-11(8)17-5-4-12(18)16-13(17)19/h1-3,6-7H,4-5H2,(H,16,18,19) |
InChIキー |
QCXQSQUEFASIBO-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=C3C=CC=C(C3=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


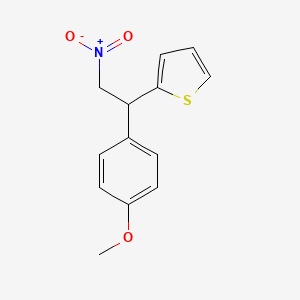
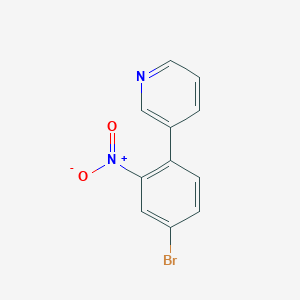
![4-hydroxy-4-[(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-ylamino)methyl]piperidine-1-carboxylic acid benzyl ester](/img/structure/B13924475.png)


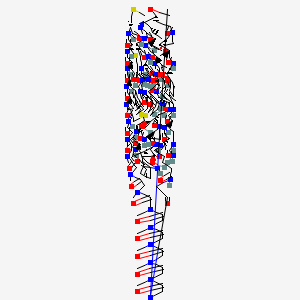
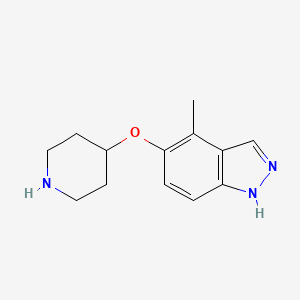

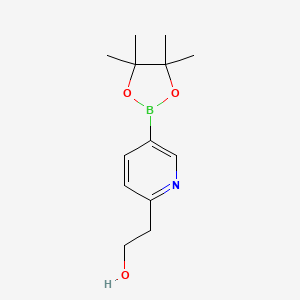
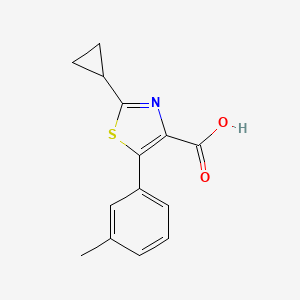
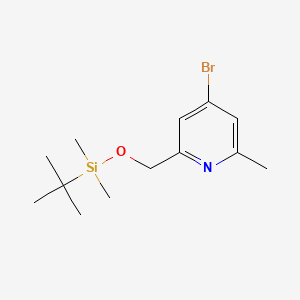
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)


